5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride
Overview
Description
5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride, also known as PAP-pyrazole, is a small molecule compound with a wide range of applications in scientific research. It is a highly selective and potent inhibitor of the enzyme cyclooxygenase (COX) and has been used in a variety of studies to investigate the roles of COX enzymes in various biochemical and physiological processes.
Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition Performance : Pyrazole derivatives have been investigated for their efficacy as corrosion inhibitors for metals in acidic solutions. Studies have shown that certain pyrazole compounds can significantly inhibit corrosion in metals like mild steel in HCl solution, demonstrating high inhibition efficiency and suggesting their potential utility in industrial applications where corrosion resistance is critical (Yadav et al., 2016).
Material Science and Electronics
- Electronic Properties and Spectral Enhancement : The electronic and spectral properties of pyrazolecarbonitrile derivatives have been explored, particularly their interaction with fullerene molecules. Such studies provide insights into the electronic structure and potential applications of these compounds in material science and electronics. For instance, modifications upon adsorption with fullerene, enhancing Raman activity, indicate their relevance in developing new materials with desirable electronic and optical properties (Biointerface Research in Applied Chemistry, 2022).
Green Chemistry
- Green Synthesis Applications : Research has focused on using environmentally friendly catalysts for synthesizing pyrazole derivatives, showcasing the compound's role in advancing green chemistry practices. For example, sodium ascorbate has been utilized as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles, emphasizing the shift towards using less hazardous substances and conditions in chemical synthesis processes (Kiyani & Bamdad, 2018).
Antibacterial and Antimicrobial Applications
- Antibacterial and Antimicrobial Activity : Some pyrazole derivatives have been synthesized with the aim of evaluating their antibacterial and antimicrobial activities. These studies are crucial for discovering new compounds that could serve as the basis for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Rahmouni et al., 2014).
properties
IUPAC Name |
5-amino-3-(3-aminopropyl)-1-phenylpyrazole-4-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.ClH/c14-8-4-7-12-11(9-15)13(16)18(17-12)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-8,14,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKXAGRKUKAZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)CCCN)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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